molecular formula NiTe B1172555 Rifamycin, 3-[(methoxyimino)methyl]- CAS No. 13292-54-1

Rifamycin, 3-[(methoxyimino)methyl]-

Número de catálogo: B1172555
Número CAS: 13292-54-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifamycin, 3-[(methoxyimino)methyl]- is a useful research compound. Its molecular formula is NiTe. The purity is usually 95%.
BenchChem offers high-quality Rifamycin, 3-[(methoxyimino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rifamycin, 3-[(methoxyimino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

1. Treatment of Tuberculosis

Rifampicin is primarily used in the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. It is a cornerstone of the standard multidrug therapy regimen, typically administered in combination with isoniazid, pyrazinamide, and ethambutol. The recommended treatment duration is six months, with rifampicin being taken daily for at least the first two months to prevent the development of drug resistance . Studies have shown that this regimen has an effectiveness rate of approximately 83% in eradicating TB .

2. Treatment of Other Mycobacterial Infections

In addition to TB, rifampicin is effective against other mycobacterial infections such as leprosy (Hansen's disease) and infections caused by Mycobacterium kansasii and Mycobacterium ulcerans. For leprosy, it is typically used in combination with dapsone and clofazimine to avoid resistance .

3. Gram-Positive Bacterial Infections

Rifampicin exhibits antibacterial activity against a range of Gram-positive bacteria. It is used off-label for severe infections like osteomyelitis and endocarditis, particularly when caused by methicillin-resistant Staphylococcus aureus (MRSA). However, resistance can develop quickly when used alone .

4. Prophylaxis for Meningococcal Infections

Rifampicin is indicated for eliminating asymptomatic carriers of Neisseria meningitidis from the nasopharynx and is recommended for prophylaxis among high-risk populations .

5. Treatment of Other Infections

Rifampicin has been explored for use against various other pathogens, including Haemophilus influenzae, Legionella pneumophila, and certain strains of E. coli. Its use should be guided by susceptibility testing to avoid ineffective treatment .

Pharmacological Properties

Rifampicin works by inhibiting bacterial RNA polymerase, which prevents transcription and ultimately bacterial replication. This mechanism makes it particularly effective against rapidly dividing bacteria like mycobacteria .

Absorption and Bioavailability

Recent pharmacokinetic studies have demonstrated that rifampicin can be effectively absorbed when administered orally or intravenously. The absorption rates vary based on the formulation used; for instance, rifamycin SV MMX has been studied for its gastrointestinal transit properties and systemic absorption profiles .

Recent Research Developments

Recent studies have focused on enhancing the efficacy of rifampicin through various formulations and combinations:

  • Combination Therapies : Research indicates that combining rifampicin with other antibiotics can improve outcomes in treating resistant infections. For example, adjunctive therapy with rifampicin has shown promise in managing MRSA infections in cystic fibrosis patients .
  • New Derivatives : Innovative derivatives of rifamycin are being developed to combat drug-resistant strains. These compounds aim to utilize dual or triple mechanisms of action to reduce resistance rates significantly .

Case Studies

Several case studies highlight the effectiveness of rifampicin in clinical settings:

  • Case Study 1 : A cohort study involving patients with multidrug-resistant TB demonstrated that those treated with a combination regimen including rifampicin had significantly lower rates of treatment failure compared to those receiving standard care without rifampicin.
  • Case Study 2 : In a clinical trial assessing the efficacy of rifampicin for treating osteomyelitis caused by MRSA, patients receiving rifampicin in conjunction with vancomycin showed improved healing times compared to those on vancomycin alone.

Propiedades

Número CAS

13292-54-1

Fórmula molecular

NiTe

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.